

DiD perchlorate protocol for flow cytometry applications

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Compound of Interest		
Compound Name:	DiD perchlorate	
Cat. No.:	B1670508	Get Quote

Application Notes: DiD Perchlorate for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiD Perchlorate, a lipophilic carbocyanine dye, is a powerful far-red fluorescent probe for labeling cell membranes and other hydrophobic structures.[1] Its mechanism of action involves the insertion of its long alkyl chains into the lipid bilayers of cell membranes, where it can then diffuse laterally to stain the entire cell.[2][3] This dye is weakly fluorescent in aqueous solutions but exhibits strong and stable fluorescence once incorporated into a lipid environment.[2][4]

With an excitation maximum at approximately 644 nm and an emission maximum around 665 nm, DiD is well-suited for flow cytometry, particularly in multicolor experiments, as its spectral properties minimize interference from cellular autofluorescence.[1][2] Key applications include long-term cell tracking to monitor cell migration, proliferation, and interactions, as well as in vivo imaging studies.[2][5] Its low cytotoxicity ensures that it does not significantly impact cell viability or fundamental physiological processes, making it an ideal tracer for live-cell analysis. [2][6]

Core Principles & Applications

DiD Perchlorate is valued for several key characteristics:



- Stable Membrane Labeling: Once integrated into the cell membrane, the dye is well-retained, allowing for long-term tracking of cells both in vitro and in vivo.[2][7]
- Low Cytotoxicity: Proper concentrations of DiD are not harmful to cells, preserving their normal physiological functions.[2][6]
- High Photostability: The dye resists photobleaching, ensuring a reliable signal during extended imaging and flow cytometry experiments.
- Far-Red Fluorescence: Its emission in the far-red spectrum reduces issues with background autofluorescence, leading to a better signal-to-noise ratio.[4]

Primary Applications in Flow Cytometry:

- Cell Tracking: Monitoring the fate, migration, and proliferation of labeled cell populations over time.[2]
- Cell-Cell Interactions: Studying adhesion and fusion between different cell populations labeled with distinct fluorescent dyes.[8]
- In Vivo Imaging: Tracking the biodistribution and localization of cells after transplantation in animal models.[2]

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of **DiD Perchlorate** for easy reference in experimental design.



Parameter	Value	Reference(s)
Excitation Maximum (\(\lambda\)ex)	~644 nm	[1][2]
Emission Maximum (λem)	~665 nm	[1][2]
Common Laser Line	633 nm or 640 nm	[4]
Molar Extinction Coefficient	>125,000 cm ⁻¹ M ⁻¹	[9]
Recommended Stock Solution	1-5 mM in DMSO or Ethanol	[4]
Typical Staining Concentration	1-5 μM in serum-free media or PBS	[10][11]
Incubation Time	10-30 minutes at 37°C	[4][10]
Molecular Weight	~959.9 g/mol	[1]
Solubility	Soluble in DMSO, DMF, and ethanol	[12]

Experimental Protocols

Protocol 1: Staining of Live Cells in Suspension for Flow Cytometry

This protocol is designed for labeling a suspension of live cells prior to analysis by flow cytometry.

Materials:

- **DiD Perchlorate** solid or stock solution (1-5 mM in DMSO)
- Cells in suspension (e.g., lymphocytes, cultured cell lines)
- Serum-free culture medium or Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
- Complete culture medium (containing serum)
- FACS tubes or microcentrifuge tubes



Flow cytometer equipped with a ~640 nm laser and appropriate detectors

Procedure:

- Cell Preparation:
 - Count cells and adjust the density to 1 x 10⁶ cells/mL in pre-warmed (37°C) serum-free medium or PBS.[11] Using a single-cell suspension is crucial for uniform staining.[11]
- Staining Solution Preparation:
 - \circ Prepare a fresh working solution of DiD by diluting the stock solution to a final concentration of 1-5 μ M in the serum-free medium/PBS.
 - Note: The optimal concentration may vary depending on the cell type and should be determined empirically.
- · Cell Staining:
 - Add the DiD working solution to the cell suspension.
 - Incubate for 15-20 minutes at 37°C, protected from light.[4] Incubation time can be optimized to achieve uniform labeling.[4]
- Washing:
 - Centrifuge the labeled cells at 300-400 x g for 5 minutes.[4]
 - Discard the supernatant containing excess dye.
 - Resuspend the cell pellet in pre-warmed complete culture medium.
 - Repeat the wash step two more times to ensure complete removal of unbound dye.[4][10]
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate buffer (e.g., FACS buffer) for flow cytometry.



- Acquire events on a flow cytometer using the ~640 nm laser for excitation and a detector appropriate for far-red emission (e.g., APC or Alexa Fluor 647 channel).
- Include an unstained cell sample to set the negative gate and a single-stained sample for compensation if performing multicolor analysis.[5]

Protocol 2: Staining of Adherent Cells for Flow Cytometry

This protocol is for labeling adherent cells, which will then be detached for analysis.

Materials:

- Same as Protocol 1, plus:
- Adherent cells cultured in flasks or on plates
- Cell detachment solution (e.g., Trypsin-EDTA)

Procedure:

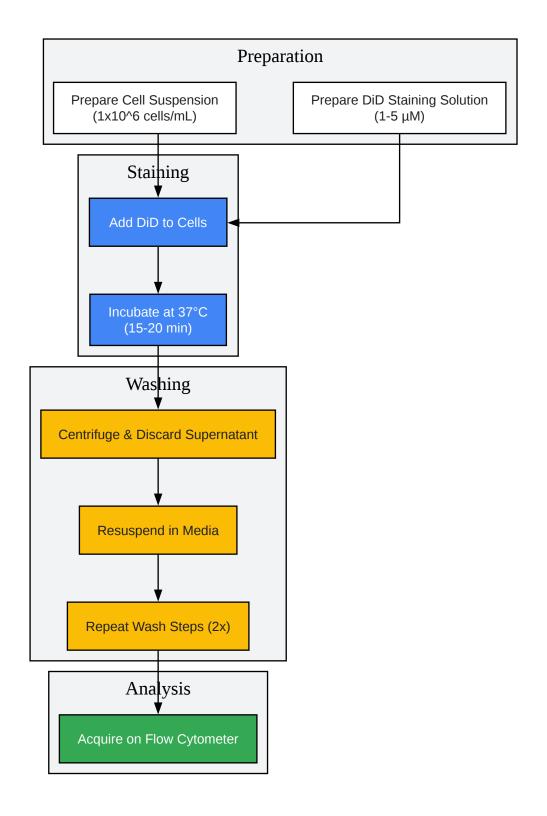
- Staining Solution Preparation:
 - Prepare a 5 μM DiD working solution in serum-free culture medium.[10]
- Cell Staining:
 - Remove the culture medium from the adherent cells.
 - Add the DiD working solution to cover the cell monolayer.
 - Incubate for 10-20 minutes at 37°C, protected from light.[10]
- Washing:
 - Remove the staining solution and wash the cells three times with PBS.[10]
- Cell Detachment:



- Add the cell detachment solution (e.g., Trypsin-EDTA) and incubate until cells lift from the surface.
- Neutralize the detachment solution with complete culture medium.
- Final Preparation and Analysis:
 - Transfer the cell suspension to a tube and centrifuge at 300-400 x g for 5 minutes.
 - Discard the supernatant and resuspend in FACS buffer.
 - Proceed with flow cytometry analysis as described in Protocol 1, Step 5.

Visualizations

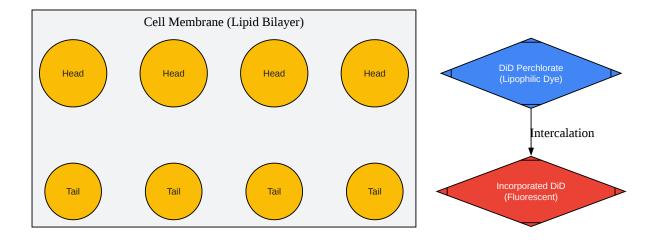




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Caption: Workflow for staining suspension cells with DiD for flow cytometry.





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Caption: Mechanism of DiD intercalation into the cell's lipid membrane.

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